molecular formula C4H7NO2S B097563 O-methyl N-acetylcarbamothioate CAS No. 16696-87-0

O-methyl N-acetylcarbamothioate

Katalognummer: B097563
CAS-Nummer: 16696-87-0
Molekulargewicht: 133.17 g/mol
InChI-Schlüssel: JMKHFRWHKOMIKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-methyl N-acetylcarbamothioate is an organic compound with the molecular formula C4H7NO2S and a molecular weight of 133.17 g/mol It is a derivative of thiocarbamic acid, where the nitrogen atom is acetylated and the oxygen atom is methylated

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl N-acetylcarbamothioate typically involves the reaction of thiocarbamic acid derivatives with acetic anhydride and methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

Thiocarbamic acid derivative+Acetic anhydride+MethanolN-(Acetyl)thiocarbamic acid O-methyl ester\text{Thiocarbamic acid derivative} + \text{Acetic anhydride} + \text{Methanol} \rightarrow \text{this compound} Thiocarbamic acid derivative+Acetic anhydride+Methanol→N-(Acetyl)thiocarbamic acid O-methyl ester

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

O-methyl N-acetylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

O-methyl N-acetylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Wirkmechanismus

The mechanism by which O-methyl N-acetylcarbamothioate exerts its effects involves interactions with specific molecular targets. The acetyl and thiocarbamic acid moieties play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Acetyl-thiocarbaminsaeure-methylester
  • Acetyl-thiocarbamidsaeure-O-methylester
  • N-Acetyl-monothiocarbamidsaeure-O-methylester

Uniqueness

O-methyl N-acetylcarbamothioate is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

16696-87-0

Molekularformel

C4H7NO2S

Molekulargewicht

133.17 g/mol

IUPAC-Name

O-methyl N-acetylcarbamothioate

InChI

InChI=1S/C4H7NO2S/c1-3(6)5-4(8)7-2/h1-2H3,(H,5,6,8)

InChI-Schlüssel

JMKHFRWHKOMIKM-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)OC

Isomerische SMILES

CC(=O)N=C(OC)S

Kanonische SMILES

CC(=O)N=C(OC)S

Synonyme

N-(Acetyl)thiocarbamic acid O-methyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.